molecular formula C15H24 B1251300 (R,Z)-alpha-bisabolene

(R,Z)-alpha-bisabolene

Cat. No.: B1251300
M. Wt: 204.35 g/mol
InChI Key: YHBUQBJHSRGZNF-GSHXUFRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,Z)-alpha-bisabolene is a (Z)-alpha-bisabolene. It is an enantiomer of a (S,Z)-alpha-bisabolene.

Scientific Research Applications

Defense Mechanisms in Conifers

(E)-α-Bisabolene synthase plays a role in the defense mechanisms of grand fir (Abies grandis). It is a wound-inducible sesquiterpene synthase producing (E)-α-bisabolene, which is a precursor for compounds like todomatuic acid and juvabione, acting as insect juvenile hormone mimics. This suggests its role in defense against insect herbivores and possibly fungal pathogens (Bohlmann et al., 1998).

Industrial Production from Waste Cooking Oil

Bisabolene has potential as a precursor for various industrially relevant chemicals. Metabolic engineering of Yarrowia lipolytica, an oleaginous yeast, has been employed to produce α-bisabolene, β-bisabolene, and γ-bisabolene. This approach represents a more sustainable method for bisabolene production, utilizing waste cooking oil as a resource (Zhao et al., 2020).

Stereochemical Investigations

Research on the cyclization mechanism of sesquiterpene (Z)-γ-bisabolene synthase from Cryptosporangium arvum revealed intriguing details about the absolute configurations of chiral intermediates in the biosynthesis process. This study adds to our understanding of sesquiterpene biosynthesis and stereochemistry (Rinkel & Dickschat, 2019).

Role in Insect Pheromones

The (Z)-α-bisabolene epoxides, present in the male sex pheromone of Nezara viridula, illustrate the compound's role in insect communication and mating behaviors. The study on the significance of its isomers and their ratios in pheromone activity provides insights into insect ecology (Brézot et al., 1994).

Synthetic Applications

The synthesis of aromatic bisabolene derivatives using palladium-catalyzed cross-couplings of organozinc reagents demonstrates the compound's potential in organic chemistry and the synthesis of natural products (Vyvyan et al., 2004).

Biosynthesis and Biofuel Applications

Advances in microbial bisabolene production show its potential as a biofuel precursor. Engineering microbial platforms for efficient bisabolene synthesis is a promising area for sustainable fuel production (Peralta-Yahya et al., 2011).

Terpenoid Biosynthesis Engineering

Engineering terpene biosynthesis in Streptomyces for bisabolene production highlights the potential of alternative microbial hosts for biofuel precursors. This research expands the scope of microbial engineering for sustainable fuel production (Phelan et al., 2015).

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-/t15-/m0/s1

InChI Key

YHBUQBJHSRGZNF-GSHXUFRSSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)/C(=C\CC=C(C)C)/C

Canonical SMILES

CC1=CCC(CC1)C(=CCC=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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